Yueyue Li,
Hao Qin,
Yunong Li,
Junhe Lu,
Lei Zhou,
Jean-Marc Chovelon,
Yuefei Ji
PMID: 34087514
DOI:
10.1016/j.watres.2021.117275
Abstract
Nitrite (NO
)-sensitized photolysis plays an important role in the attenuation of effluent-derived trace organic contaminants (e.g., anilines, phenolic compounds, etc.) in surface waters. However, the kinetics, mechanisms, and influencing factors of photolysis of many emerging contaminants sensitized by NO
still remain largely unknown. Herein, we report that NO
-sensitized photolysis of the antimicrobial agents parachlormetaxylenol (PCMX) and chlorophene (CP) in aqueous solution under ultraviolet 365 nm (UV
) radiation. A nonlinear increase in photolysis rate constants of PCMX and CP was observed with increasing NO
concentration. Radical quenching studies and kinetic modeling revealed that hydroxyl radical (HO•) and nitrogen dioxide radicals (NO
) contributed dominantly to the removal of PCMX and CP. Solid phase extraction (SPE) combined with high resolution-mass spectrometry (HR-MS) analysis identified a series of intermediate products including hydroxylated, nitrated, nitrosated, and dimerized derivatives. Experiments with isotopically labelled nitrite (
NO
) showed that the nitro- and nitroso-substituents of intermediate products were derived from the nitrite nitrogen. Based on the identified products and theoretical computations, the mechanisms and pathways of NO
-sensitized photolysis of PCMX and CP are elucidated. Deoxygenation partially inhibited the formation of 4-chloro-3,5-dimethyl-2-nitrophenol (nitro-PCMX) while the presence of HO• scavenger such as isopropanol (i-PrOH) suppressed the further transformation of nitro-PCMX. The presence of Mississippi River natural organic matter (MRNOM) inhibited the removal of PCMX and CP, likely due to light screening and radical quenching. However, appreciable degradation of PCMX and CP was still observed in wastewater and wetland water matrices. Results of this study shed some light on the transformation and fate of PCMX and CP in NO
-rich wastewater effluents or effluent-impacted surface waters under solar radiation.
Xinghao Wang,
Lirong Pu,
Cun Liu,
Juan Gao,
Cheng Gu
PMID: 33582491
DOI:
10.1016/j.watres.2021.116904
Abstract
Mineral-humic complexes, known as mineral-associated organic matter (MAOM), are ubiquitous in natural waters. However, the interaction between organic pollutants and MAOM remains elusive, which may affect their degradation process. In this study, photochemical transformation of chlorophene (CP) in the presence of MAOM, prepared by coating aluminum hydroxide with humic acid (HA-HAO), was investigated. Our results showed that the degradation of CP was significantly enhanced in the presence of HA-HAO, and the degradation rate constant was ~5 times as that with HA only. It was because the adsorption of CP to HA-HAO particles was greatly enhanced, and concentration of reactive oxygen species (ROS) was increased on HA-HAO surfaces, which further promoted the reactions between CP and ROS. The quenching experiments combined with EPR technology confirmed that superoxide anion (O
) was the primary reactive radical on CP photodegradation. More importantly, the degradation of CP with HA-HAO followed a hydroxylation process, rather than the oligomerization reaction with HA only. Spectroscopic analysis provided direct evidence for the formation of hydrogen bonding between CP phenolic hydroxyl group and surface oxygen of HAO, which would suppress the reactivity of phenolic hydroxyl group, consequently the ortho- and meta-positions of CP became more facile for the hydroxylation reaction. This study shows the importance of MAOM in altering the photochemical behavior and transformation pathway of organic contaminants.
Jing Chen,
Nannan Wu,
Xinxin Xu,
Ruijuan Qu,
Chenguang Li,
Xiaoxue Pan,
Zhongbo Wei,
Zunyao Wang
PMID: 30299936
DOI:
10.1021/acs.est.8b01830
Abstract
Potassium ferrate [Fe(VI)] is a promising oxidant widely used in water treatment for the elimination of organic pollutants. In this work, the reaction kinetics, products, and mechanisms of the antimicrobial agent chlorophene (CP) undergoing Fe(VI) oxidation in aqueous solutions were investigated. CP is very readily degraded by Fe(VI), with the apparent second-order rate constant, k, being 423.2 M
s
at pH 8.0. A total of 22 oxidation products were identified using liquid chromatography-quadrupole time-of-flight-mass spectrometry , and their structures were further elucidated using tandem mass spectrometry. According to the extracted peak areas in mass spectra, the main reaction products were the coupling products (dimers, trimers, and tetramers) that formed via single-electron coupling. Theoretical calculations demonstrated that hydrogen abstraction should easily occur at the hydroxyl group to produce reactive CP· radicals for subsequent polymerization. Cleavage of the C-C bridge bond, electrophilic substitution, hydroxylation, ring opening, and decarboxylation were also observed during the Fe(VI) oxidation process. In addition, the degradation of CP by Fe(VI) was also effective in real waters, which provides a basis for potential applications.
Xinghao Wang,
Siyuan Wang,
Ruijuan Qu,
Jiali Ge,
Zunyao Wang,
Cheng Gu
PMID: 30339370
DOI:
10.1021/acs.est.8b04116
Abstract
Reaction with soluble Mn(II) has been considered as a main decay pathway for superoxide in natural waters, accompanied by an important Mn redox cycling. In this study, the interaction of Mn(II) and humic acid (HA) was investigated in visible light irradiated water. Our results indicate that HA may play a dual role to act as a photosensitizer to produce superoxide anions (O
) and as a strong ligand to stabilize the Mn(III), forming soluble Mn(III)
species for substrate transformation. Furthermore, the reaction kinetics, products, and mechanisms of chlorophene (CP) and estradiol (E2) mixture in the Mn(II)/HA/visible light reaction systems were assessed. The removal of CP and E2 was enhanced by 24.3% and 13.2%, respectively, in mixture solution at initial concentration of 1.0 μM for each target contaminant, as compared to the case of single-compound degradation. Product identification and density functional theory calculations indicated that cross-coupling reaction of CP and E2 radicals was more likely to occur than the self-coupling reaction in mixture solution. In addition, estrogenic activities of initial reaction solution were also effectively decreased during the transformation process. These findings provide new insights into Mn(III)-mediated reactions to better understand the environmental fate of organic contaminant mixture in waters.
Jianbiao Peng,
Chaonan Zhang,
Ya Zhang,
Dong Miao,
Yaozong Zhang,
Haijin Liu,
Jinghua Li,
Lei Xu,
Jialu Shi,
Guoguang Liu,
Shixiang Gao
PMID: 31227352
DOI:
10.1016/j.envpol.2019.05.148
Abstract
Increasing attention has been attracted in developing new technologies to remove chlorofene (CF) and dichlorofene (DCF), which were active agents in antimicrobials for general cleaning and disinfecting. This study investigated the significant influences of bicarbonate (HCO
) on the degradation of CF and DCF in the Cu(II)-mediated Fenton-like system Cu
/H
O
. Our results indicate that HCO
may play a dual role to act 1) as a ligand to stabilize Cu(II), forming soluble [Cu
(HCO
)(S)]
species to catalyze H
O
producing hydroxyl radical (OH) and superoxide ion (O
) and 2) as a OH scavenger. Furthermore, the reaction kinetics, mechanisms, and intermediates of CF and DCF were assessed. The apparent rate constants of CF and DCF were enhanced by a factor of 8.5 and 5.5, respectively, in the presence of HCO
at the optimized concentration of 4 mM. Based on the intermediate identification and frontier electron densities (FEDs) calculations, the associated reaction pathways were tentatively proposed, including C-C scission, single or multiple hydroxylation, and coupling reaction. In addition, significant reduction in the aquatic toxicity of CF and DCF was observed after treatment with Cu
/H
O
-HCO
system, evaluated by Ecological Structure Activity Relationships (ECOSAR) program. These findings provide new insights into Cu(II)-mediated reactions to better understand the environmental fate of organic contaminants in carbonate-rich waters.
Julia Fabbri,
Patricia E Pensel,
Clara M Albani,
Valeria B Arce,
Daniel O Mártire,
María C Elissondo
PMID: 31397256
DOI:
10.1017/S0031182019001057
Abstract
Alveolar echinococcosis is a neglected parasitic zoonosis caused by the metacestode Echinococcus multilocularis, which grows as a malignant tumour-like infection in the liver of humans. Albendazole (ABZ) is the antiparasitic drug of choice for the treatment of the disease. However, its effectiveness is low, due to its poor absorption from the gastro-intestinal tract. It is also parasitostatic and in some cases produces side-effects. Therefore, an alternative to the treatment of this severe human disease is necessary. In this context, the repositioning of drugs combined with nanotechnology to improve the bioavailability of drugs emerges as a useful, fast and inexpensive tool for the treatment of neglected diseases. The in vitro and in vivo efficacy of dichlorophen (DCP), an antiparasitic agent for intestinal parasites, and silica nanoparticles modified with DCP (NP-DCP) was evaluated against E. multilocularis larval stage. Both formulations showed a time and dose-dependent in vitro effect against protoscoleces. The NP-DCP had a greater in vitro efficacy than the drug alone or ABZ. In vivo studies demonstrated that the NP-DCP (4 mg kg-1) had similar efficacy to ABZ (25 mg kg-1) and greater activity than the free DCP. Therefore, the repurposing of DCP combined with silica nanoparticles could be an alternative for the treatment of echinococcosis.
Xinxin Xu,
Jing Chen,
Siyuan Wang,
Jiali Ge,
Ruijuan Qu,
Mingbao Feng,
Virender K Sharma,
Zunyao Wang
PMID: 29614457
DOI:
10.1016/j.watres.2018.03.057
Abstract
This paper evaluates the oxidation of an antibacterial agent, chlorophene (4-chloro-2-(phenylmethyl)phenol, CP), by permanganate (Mn(VII)) in water. Second-order rate constant (k) for the reaction between Mn(VII) and CP was measured as (2.05 ± 0.05) × 10
M
s
at pH 7.0 for an initial CP concentration of 20.0 μM and Mn(VII) concentration of 60.0 μM. The value of k decreased with increasing pH in the pH range of 5.0-7.0, and then increased with an increase in solution pH from 7.0 to 10.0. The presence of MnO
and Fe
in water generally enhanced the removal of CP, while the effect of humic acid was not obvious. Fourteen oxidation products of CP were identified by an electrospray time-of-flight mass spectrometer, and direct oxidation, ring-opening, and decarboxylation were mainly observed in the reaction process. The initial reaction sites of CP by Mn(VII) oxidation were rationalized by density functional theory calculations. Toxicity changes of the reaction solutions were assessed by the luminescent bacteria P. phosphoreum, and the intermediate products posed a relatively low ecological risk during the degradation process. The efficient removal of CP in secondary clarifier effluent and river water demonstrated the potential application of this Mn(VII) oxidation method in water treatment.
Gabriela Elizabeth Quintanilla-Villanueva,
Donato Luna-Moreno,
Edgar Allan Blanco-Gámez,
José Manuel Rodríguez-Delgado,
Juan Francisco Villarreal-Chiu,
Melissa Marlene Rodríguez-Delgado
PMID: 33572259
DOI:
10.3390/bios11020043
Abstract
Chlorophene is an important antimicrobial agent present in disinfectant products which has been related to health and environmental effects, and its detection has been limited to chromatographic techniques. Thus, there is a lack of research that attempts to develop new analytical tools, such as biosensors, that address the detection of this emerging pollutant. Therefore, a new biosensor for the direct detection of chlorophene in real water is presented, based on surface plasmon resonance (SPR) and using a laccase enzyme as a recognition element. The biosensor chip was obtained by covalent immobilization of the laccase on a gold-coated surface through carbodiimide esters. The analytical parameters accomplished resulted in a limit of detection and quantification of 0.33 mg/L and 1.10 mg/L, respectively, fulfilling the concentrations that have already been detected in environmental samples. During the natural river's measurements, no significant matrix effects were observed, obtaining a recovery percentage of 109.21% ± 7.08, which suggested that the method was suitable for the fast and straightforward analysis of this contaminant. Finally, the SPR measurements were validated with an HPLC method, which demonstrated no significant difference in terms of precision and accuracy, leading to the conclusion that the biosensor reflects its potential as an alternative analytical tool for the monitoring of chlorophene in aquatic environments.
Maša Kenda,
Nataša Karas Kuželički,
Mitsuru Iida,
Hiroyuki Kojima,
Marija Sollner Dolenc
PMID: 33064576
DOI:
10.1289/EHP6596
Abstract
Endocrine-disrupting chemicals can interfere with hormonal homeostasis and have adverse effects for both humans and the environment. Their identification is increasingly difficult due to lack of adequate toxicological tests. This difficulty is particularly problematic for cosmetic ingredients, because
testing is now banned completely in the European Union.
The aim was to identify candidate preservatives as endocrine disruptors by
methods and to confirm endocrine receptors' activities through nuclear receptors
.
We screened preservatives listed in Annex V in the European Union Regulation on cosmetic products to predict their binding to nuclear receptors using the Endocrine Disruptome and VirtualToxLab™ version 5.8
tools. Five candidate preservatives were further evaluated for androgen receptor (AR), estrogen receptor (
), glucocorticoid receptor (GR), and thyroid receptor (TR) agonist and antagonist activities in cell-based luciferase reporter assays
in AR-EcoScreen,
, MDA-kb2, and GH3.TRE-Luc cell lines. Additionally, assays to test for false positives were used (nonspecific luciferase gene induction and luciferase inhibition).
Triclocarban had agonist activity on AR and
at
and antagonist activity on GR at
and TR at
. Triclosan showed antagonist effects on AR,
, GR at
and TR at
, and bromochlorophene at
(AR and TR) and at
(
and GR). AR antagonist activity of chlorophene was observed [inhibitory concentration at 50% (IC
)
], as for its substantial
agonist at
and TR antagonist activity at
. Climbazole showed AR antagonist (
),
agonist at
, and TR antagonist activity at
.
These data support the concerns of regulatory authorities about the endocrine-disrupting potential of preservatives. These data also define the need to further determine their effects on the endocrine system and the need to reassess the risks they pose to human health and the environment. https://doi.org/10.1289/EHP6596.